molecular formula C18H16N2O2S3 B2787275 N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide CAS No. 2379993-57-2

N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide

Cat. No. B2787275
CAS RN: 2379993-57-2
M. Wt: 388.52
InChI Key: XZLRBJYHPFYGOG-UHFFFAOYSA-N
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Description

N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide, also known as MTX-1, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTX-1 is a small molecule that belongs to the class of oxamide derivatives and has a molecular weight of 471.61 g/mol.

Mechanism of Action

The mechanism of action of N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide is not fully understood. However, studies have shown that N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide can inhibit the activity of certain enzymes, such as caspases and cyclooxygenases, which play a crucial role in the regulation of apoptosis and inflammation, respectively. N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has also been found to induce the expression of certain genes that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has been found to have several biochemical and physiological effects. Studies have shown that N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide can induce apoptosis in cancer cells by activating the caspase cascade. N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has also been found to inhibit the activity of cyclooxygenases, which are enzymes involved in the production of prostaglandins that play a crucial role in the regulation of inflammation. Additionally, N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has been found to have anti-oxidant properties and can scavenge free radicals, thereby protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential for the treatment of various diseases. Another direction is to explore the potential of N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide as a lead compound for the development of new drugs. Additionally, studies can be conducted to investigate the pharmacokinetics and toxicity of N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide in vivo.

Synthesis Methods

The synthesis of N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide involves a multi-step process that begins with the reaction between 3-methylthiophenol and 4-bromothiophene-3-carboxaldehyde to form the intermediate compound, 3-methylsulfanylphenyl)-4-thiophen-3-ylmethyleneamine. The intermediate compound is then reacted with N-methyl-2-oxo-2-phenylacetamide to produce the final product, N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide.

Scientific Research Applications

N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of application for N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide is in the field of cancer research. Studies have shown that N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has anti-tumor activity and can induce apoptosis in cancer cells. N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S3/c1-23-15-4-2-3-14(8-15)20-18(22)17(21)19-9-16-7-13(11-25-16)12-5-6-24-10-12/h2-8,10-11H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLRBJYHPFYGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide

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